6,7-Dihydro-5H-cyclopenta[d]pyridazine
Overview
Description
6,7-Dihydro-5H-cyclopenta[d]pyridazine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-cyclopenta[d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine . This reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, and Stork alkylation, ultimately leading to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[d]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom, exhibiting diverse biological properties.
Cyclopenta[b]pyridine: Another fused ring system with notable biological activities.
Uniqueness: 6,7-Dihydro-5H-cyclopenta[d]pyridazine is unique due to its specific ring fusion, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical transformations and its potential in drug development and material science make it a compound of significant interest.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-8-9-5-7(6)3-1/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKPXXHIJINWMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=NC=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555985 | |
Record name | 6,7-Dihydro-5H-cyclopenta[d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6250-96-0 | |
Record name | 6,7-Dihydro-5H-cyclopenta[d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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